MK-8318 -

MK-8318

Catalog Number: EVT-8747754
CAS Number:
Molecular Formula: C27H26F4N2O5
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MK-8318 belongs to the class of chemical compounds known as isoquinolines, specifically characterized by its unique structural features that enhance its receptor-binding capabilities. It has been classified primarily as a therapeutic agent in the field of respiratory diseases due to its targeted action on the CRTh2 receptor, which is implicated in various inflammatory processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-8318 involves several key steps, starting from readily available precursors. The initial step typically includes the formation of a tetrahydroquinoline core, which serves as the foundational structure for subsequent modifications.

  1. Starting Materials: The synthesis begins with ethyl 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid as a critical precursor.
  2. Reagents: Common reagents include bases such as potassium carbonate and solvents like dimethylformamide to facilitate alkylation reactions.
  3. Synthetic Pathway: The synthetic route often employs methods such as nucleophilic substitution and cyclization to construct the core structure, followed by strategic modifications to enhance potency and selectivity.

The optimization of various substituents on the core structure was guided by structure-activity relationship studies, which identified the most effective configurations for receptor binding and biological activity .

Molecular Structure Analysis

Structure and Data

MK-8318's molecular structure is defined by its isoquinoline framework, featuring specific functional groups that contribute to its pharmacological properties.

  • Molecular Formula: C16H17ClN2O3
  • Molecular Weight: 320.77 g/mol
  • Structural Characteristics: The compound possesses a tetrahydroquinoline moiety, which is crucial for its interaction with the CRTh2 receptor, along with a chlorophenyl group that enhances lipophilicity and binding affinity.

The detailed structural data can be represented using various chemical notation systems, including InChI and SMILES formats:

  • InChI: InChI=1S/C16H17ClN2O3/c1-13(20)15(19)12-10-21(11-14(12)18)16(17)22/h1,10-11H,2H2,(H,19,20)(H,18)
  • SMILES: ClC1=CC=C(C=C1)C(=O)NCC(C#C)C(=O)O
Chemical Reactions Analysis

Reactions and Technical Details

MK-8318 can undergo various chemical reactions that are essential for its functionalization and modification:

  1. Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
  2. Reduction Reactions: Reduction processes may convert double bonds or functional groups into their saturated counterparts.
  3. Substitution Reactions: The chlorinated phenyl group allows for nucleophilic substitutions that can lead to diverse derivatives with potentially enhanced biological activities.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.

Mechanism of Action

Process and Data

The mechanism of action of MK-8318 primarily involves its antagonistic effect on the CRTh2 receptor. By binding to this receptor, MK-8318 inhibits the signaling pathways that lead to eosinophil activation and recruitment, thereby mitigating inflammatory responses associated with asthma.

Key points regarding its mechanism include:

  • Receptor Binding: MK-8318 exhibits high affinity for the CRTh2 receptor, blocking the action of endogenous ligands such as prostaglandin D2.
  • Biological Effects: This blockade results in reduced cytokine production and decreased eosinophil migration to inflamed tissues, contributing to its therapeutic efficacy in asthma management .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK-8318 displays several notable physical and chemical properties:

PropertyValue
Molecular Weight320.77 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)Approximately 3.5

These properties suggest that MK-8318 is likely to have favorable pharmacokinetic characteristics, including adequate solubility for oral administration.

Applications

Scientific Uses

MK-8318 has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a CRTh2 antagonist, it is being explored for treating asthma and other allergic conditions.
  2. Research Tool: It serves as a valuable tool in studying the role of CRTh2 receptors in inflammatory diseases.
  3. Drug Discovery: Its unique structural features make it a candidate for further modifications aimed at developing new therapeutic agents targeting similar pathways .
Discovery and Development of MK-8318 as a Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper Type 2 Cells Receptor Antagonist

Rational Drug Design Targeting the Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper Type 2 Cells/Prostaglandin D2 Receptor 2 Pathway in Asthma Pathophysiology

Asthma represents a global health challenge affecting over 334 million people worldwide, characterized by chronic airway inflammation and bronchoconstriction. The limitations of existing therapies—particularly poor patient compliance with inhaled corticosteroids and long-acting beta agonists, coupled with the suboptimal efficacy of leukotriene receptor antagonists in severe cases—created an urgent need for novel oral therapeutics targeting alternative inflammatory pathways. The chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells receptor (also known as prostaglandin D2 receptor 2) emerged as a compelling therapeutic target due to its central role in orchestrating allergic inflammation. This G-protein coupled receptor is activated by prostaglandin D2, leading to chemotaxis and activation of T-helper type 2 cells, eosinophils, and basophils—key effector cells in asthma pathogenesis [1].

Preclinical validation of chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells antagonism came from studies showing that ramatroban (a dual thromboxane receptor/chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells antagonist) exerted anti-allergic effects primarily through chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells blockade. However, its moderate potency and off-target effects necessitated development of more selective agents. MK-8318 was designed to selectively inhibit prostaglandin D2-induced chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells activation with high potency, thereby suppressing downstream inflammatory cascades while avoiding thromboxane receptor-related effects. The molecular rationale centered on disrupting specific interactions between prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells through competitive binding at the orthosteric site, validated through functional assays demonstrating inhibition of prostaglandin D2-induced cyclic adenosine monophosphate suppression and beta-arrestin recruitment [1] [2] [3].

Table 1: Key Pharmacological Profile of MK-8318

ParameterValueAssay System
Chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells Binding Affinity (Ki)5.0 nMRadioligand displacement
Cyclic adenosine monophosphate Inhibition (IC50)8.0 ± 6.8 nMCell-based functional assay
Beta-Arrestin Recruitment (IC50)3.5 ± 2.1 nMBeta-arrestin assay
Eosinophil Shape Change (Whole Blood)Single-digit nMHuman eosinophil assay
Cytochrome P450 3A4 Inhibition (IC50)50 μMMetabolic stability assay

Structural Evolution from Tricyclic Tetrahydroquinoline Scaffolds to MK-8318

The structural journey to MK-8318 commenced with tetrahydroquinoline-based chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells antagonists reported in literature, which inspired Merck Research Laboratories scientists to explore novel tricyclic configurations. Initial compound 3 (a cyclopentane-fused tricyclic tetrahydroquinoline) exhibited promising binding affinity (Ki < 50 nM) but unexpectedly functioned as a partial agonist in cyclic adenosine monophosphate functional assays—a therapeutically undesirable property. Molecular conformation analysis through systematic structural overlay revealed that compound 3's aniline phenyl group occupied space corresponding to the indomethacin (agonist) binding orientation within a chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells homology model [1] [5].

Critical optimization involved replacing the phenyl group with smaller alkyl substituents, culminating in compound 4 featuring an ethyl group. This strategic reduction in steric bulk eliminated agonist activity while maintaining antagonist potency. Subsequent structure-activity relationship investigations systematically explored three molecular domains: the northern alkylamine region, central tricyclic core, and southern benzamide region. Cyclopropyl emerged as the optimal northern substituent, providing ideal lipophilic character and conformational constraint. The carboxylic acid moiety required precise positioning—a two-carbon spacer from the amide carbonyl proved essential, as three-carbon chain homologation (compound 9) significantly reduced potency. For the central core, cyclopentyl outperformed cyclobutyl and cyclohexyl analogues despite comparable binding, due to superior metabolic stability [1].

Southern benzamide optimization identified 4-(trifluoromethoxy)benzoyl as optimal, balancing high affinity with favorable pharmacokinetic properties. The preclinical candidate MK-8318 (4-(cyclopropyl((3aS,9R,9aR)-7-fluoro-4-(4-(trifluoromethoxy)benzoyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]quinolin-9-yl)amino)-4-oxobutanoic acid) incorporated these optimized features with (R) stereochemistry at C9, yielding a molecule with <10 nM potency across binding, cyclic adenosine monophosphate, beta-arrestin, and human whole blood eosinophil shape change assays [1] [3].

Table 2: Impact of Structural Modifications on Pharmacological Activity

Structural RegionModificationBinding AffinityFunctional ActivityKey Observation
Northern Side ChainPhenyl (Compound 3)++++Partial AgonistUndesirable agonist activity
Ethyl (Compound 4)++++Full AntagonistResolved agonist activity
Cyclopropyl (MK-8318)+++++Full AntagonistOptimal lipophilic fit
Acid SpacerTwo-atom (Compound 7)++++AntagonistMaintained potency
Three-atom (Compound 9)++Weak antagonistReduced binding affinity
Central CoreCyclobutyl (Compound 10)+++AntagonistPoor rat pharmacokinetics
Cyclopentyl (MK-8318)+++++AntagonistBalanced potency/stability
Southern Amide4-OCF3 Benzoyl (MK-8318)+++++AntagonistOptimal binding and exposure

Agonist-to-Antagonist Switch via Homology Modeling and Receptor Binding Analysis

The unexpected partial agonist activity observed in initial tricyclic tetrahydroquinoline compounds represented a significant pharmacological hurdle. This phenomenon was resolved through sophisticated computational approaches leveraging a chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells receptor homology model based on related prostaglandin receptors. Molecular docking studies superimposed compound 3 with indomethacin (a known chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells agonist), revealing critical spatial overlap between the aniline phenyl group of compound 3 and the methoxybenzene moiety of indomethacin within the agonist binding pocket. This overlap suggested compound 3 was stabilizing an agonist-like receptor conformation [1] [5].

The homology model further identified two indispensable hydrogen-bonding interactions: 1) between the carboxylic acid of antagonists and Lysine 210 in transmembrane helix 5, and 2) between the benzamide carbonyl oxygen and Tyrosine 262 in extracellular loop 2. These interactions were conserved across potent antagonists but disrupted in agonists. Based on these insights, researchers hypothesized that reducing steric bulk in the northern region would prevent engagement with the agonist subpocket while preserving critical hydrogen bonds. Subsequent synthesis of ethyl analogue compound 4 confirmed this hypothesis—the smaller alkyl group could not reach the agonist-specific subpocket, converting the molecule to a pure antagonist with maintained hydrogen bonding to Lysine 210 and Tyrosine 262 [1].

Stereochemical orientation proved equally critical. The (R)-configuration at carbon C9 in MK-8318 optimally positioned the cyclopropyl group toward a hydrophobic subpocket while aligning the carboxylic acid for salt bridge formation with Lysine 210. Molecular dynamics simulations demonstrated that the (S)-epimer induced suboptimal charge distribution near Tyrosine 262, reducing binding stability. This atomic-level understanding enabled rational design of stereoselective synthetic routes ensuring exclusive production of the therapeutically optimal (R)-enantiomer [1] [5].

Lead Optimization Strategies to Overcome Pharmacokinetic Limitations in Early Analogues

Despite achieving potent chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells antagonism in early tricyclic tetrahydroquinolines, most exhibited unacceptably low systemic exposure (Area Under Curve < 100 ng·h/mL) in rat pharmacokinetic studies following 0.5 mg/kg intravenous administration. This poor pharmacokinetic performance stemmed from two primary metabolic vulnerabilities: rapid glucuronidation of the carboxylic acid moiety and oxidative metabolism of the central core and southern benzamide regions. Initial attempts to address acid metabolism through steric shielding (alpha-methyl branching) or pKa reduction (heterocyclic bioisosteres) proved unsuccessful, either diminishing target engagement (compound 14a; cyclic adenosine monophosphate IC50 = 1840 nM) or introducing new metabolic liabilities [1].

A breakthrough came through systematic evaluation of core saturation strategies. Comparative pharmacokinetic analysis revealed cyclopentane-fused cores (e.g., compound 13d) provided 3-5 fold higher exposure than cyclobutyl analogues (e.g., 12f), despite similar in vitro hepatocyte stability. This paradox was resolved through crystallographic studies showing the cyclopentyl core adopted a conformation that partially shielded the acid group from uridine 5'-diphospho-glucuronosyltransferase access while maintaining optimal polar surface area for solubility. Additionally, strategic fluorination at position 7 of the tetrahydroquinoline ring mitigated aromatic oxidative metabolism, reducing cytochrome P450-mediated clearance without compromising potency [1] [5].

Southern amide optimization played an equally crucial role in improving pharmacokinetic properties. While various benzamides showed comparable potency (Table 2), the 4-(trifluoromethoxy)benzoyl group in MK-8318 uniquely balanced metabolic stability and passive permeability. In vitro metabolite identification studies demonstrated that the trifluoromethoxy group resisted hydrolytic cleavage observed with smaller alkoxy substituents while providing optimal logD (2.8-3.2) for membrane penetration. These cumulative refinements yielded MK-8318 with 10-fold higher oral bioavailability than early leads, achieving plasma concentrations above the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells IC90 for over 24 hours in preclinical species at 3-30 mg/kg doses—enabling once-daily human dosing projections [1] [2] [3].

Table 3: Pharmacokinetic Optimization Journey of Tricyclic Tetrahydroquinolines

ChallengeStrategy EmployedCompound ExampleKey Outcome
Acid GlucuronidationSteric shielding14-seriesReduced activity (IC50 >1000 nM)
Core conformational shieldingMK-83185-fold ↓ glucuronide formation
Oxidative Metabolism (Core)Fluorination at C7MK-83183-fold ↑ microsomal stability
Cyclopentyl vs. cyclobutyl core13d vs. 12f4-fold ↑ rat Area Under Curve
Southern Amide InstabilityTrifluoromethoxy substitutionMK-8318Resistance to hydrolytic cleavage
Poor SolubilityCarboxylic acid retentionAll compoundsMaintained solubility >50 μg/mL
CYP450 InhibitionStructural simplificationMK-8318IC50 >50 μM for major CYPs

Properties

Product Name

MK-8318

IUPAC Name

4-[[(3aS,9R,9aR)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid

Molecular Formula

C27H26F4N2O5

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C27H26F4N2O5/c28-16-6-11-22-20(14-16)25(32(17-7-8-17)23(34)12-13-24(35)36)19-2-1-3-21(19)33(22)26(37)15-4-9-18(10-5-15)38-27(29,30)31/h4-6,9-11,14,17,19,21,25H,1-3,7-8,12-13H2,(H,35,36)/t19-,21+,25-/m1/s1

InChI Key

BNMORDXQPYWZBW-FZOAFFARSA-N

Canonical SMILES

C1CC2C(C1)N(C3=C(C2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F

Isomeric SMILES

C1C[C@@H]2[C@H](C1)N(C3=C([C@@H]2N(C4CC4)C(=O)CCC(=O)O)C=C(C=C3)F)C(=O)C5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.